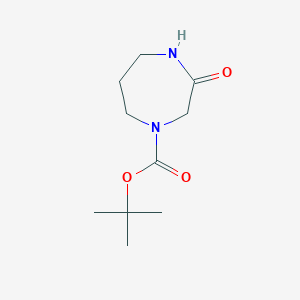

Tert-butyl 3-oxo-1,4-diazepane-1-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 3-oxo-1,4-diazepane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)12-6-4-5-11-8(13)7-12/h4-7H2,1-3H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITRUBUQWGNAYGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCNC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10620859 | |

| Record name | tert-Butyl 3-oxo-1,4-diazepane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179686-38-5 | |

| Record name | tert-Butyl 3-oxo-1,4-diazepane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 3-oxo-1,4-diazepane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unveiling the Chemical Landscape of Tert-butyl 3-oxo-1,4-diazepane-1-carboxylate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Tert-butyl 3-oxo-1,4-diazepane-1-carboxylate is a heterocyclic compound of interest within the scientific community, particularly in the realms of medicinal chemistry and drug discovery. Its diazepane core, a seven-membered ring containing two nitrogen atoms, is a privileged scaffold found in a variety of biologically active molecules. The presence of a carbonyl group and a bulky tert-butyloxycarbonyl (Boc) protecting group further defines its chemical reactivity and potential for structural modifications. This technical guide provides a comprehensive overview of the known chemical properties of this compound, consolidating available data to support further research and development endeavors.

Core Chemical Properties

A summary of the fundamental chemical identifiers and computed properties for this compound is presented below. These data are crucial for the accurate identification and handling of the compound in a laboratory setting.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈N₂O₃ | PubChem[1] |

| Molecular Weight | 214.26 g/mol | PubChem[1] |

| CAS Number | 179686-38-5 | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCCNC(=O)C1 | PubChem[1] |

| InChI | InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)12-6-4-5-11-8(13)7-12/h4-7H2,1-3H3,(H,11,13) | PubChem[1] |

| InChIKey | ITRUBUQWGNAYGG-UHFFFAOYSA-N | PubChem[1] |

Computed Physicochemical Data

The following table summarizes key computed physicochemical properties that can predict the compound's behavior in various chemical and biological systems.

| Property | Value | Method | Source |

| XLogP3 | 0.6 | XLogP3 3.0 | PubChem[1] |

| Topological Polar Surface Area | 58.6 Ų | PubChem[1] | |

| Hydrogen Bond Donor Count | 1 | PubChem[1] | |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] | |

| Rotatable Bond Count | 1 | PubChem[1] |

Synthesis and Reactivity

Spectroscopic Characterization

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not currently available in the cited literature. However, based on the chemical structure, the following characteristic signals would be expected:

-

¹H NMR: Signals corresponding to the tert-butyl protons (a singlet around 1.4-1.5 ppm), and multiplets for the methylene protons of the diazepane ring. The chemical shifts of the ring protons would be influenced by the adjacent carbonyl and nitrogen atoms.

-

¹³C NMR: Resonances for the quaternary carbon and methyl carbons of the tert-butyl group, the carbonyl carbon of the Boc group, the ketone carbonyl carbon, and the methylene carbons of the diazepane ring.

-

IR Spectroscopy: Characteristic absorption bands for the amide C=O stretch, the ketone C=O stretch, and C-N stretching vibrations.

-

Mass Spectrometry: The molecular ion peak (M+) and characteristic fragmentation patterns, such as the loss of the tert-butyl group or the entire Boc group.

Biological and Pharmacological Context

There is currently no specific information available regarding the biological activity or pharmacological profile of this compound. However, the broader class of diazepane derivatives has been investigated for a range of biological activities, including potential as anticonvulsant, anxiolytic, and analgesic agents.[3] The diazepane scaffold is a key feature in many approved drugs, highlighting the therapeutic potential of this heterocyclic system. Further screening and biological evaluation of this compound and its analogues are warranted to explore their potential in drug development.

Safety and Handling

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with the following hazard statements:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area.

Logical Relationship of Compound Properties

The following diagram illustrates the logical flow from the basic chemical structure of this compound to its potential applications.

Caption: From Structure to Application.

Experimental Workflow for Characterization

A generalized experimental workflow for the full characterization of a novel compound like this compound is depicted below.

Caption: Workflow for Compound Analysis.

This compound represents a chemical entity with potential for further exploration in drug discovery and development. While basic chemical information is available, a significant gap exists in the experimental data, particularly concerning its synthesis, spectroscopic characterization, and biological activity. This guide serves as a foundational resource, summarizing the current knowledge and highlighting the areas where further research is critically needed to fully elucidate the chemical and biological properties of this compound. The provided workflows offer a roadmap for researchers aiming to undertake a comprehensive characterization of this and similar molecules.

References

The Elucidation of Tert-butyl 3-oxo-1,4-diazepane-1-carboxylate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 3-oxo-1,4-diazepane-1-carboxylate, a heterocyclic compound featuring a diazepane core, holds significance as a potential building block in medicinal chemistry and drug discovery. Its structure, incorporating a protected amine and a lactam functionality, makes it an attractive scaffold for the synthesis of more complex molecules with diverse biological activities. This technical guide provides a comprehensive overview of the structural elucidation of this compound, detailing its physicochemical properties and outlining a plausible synthetic approach based on established chemical principles.

Molecular Structure and Properties

This compound is identified by the Chemical Abstracts Service (CAS) number 179686-38-5 . Its molecular formula is C₁₀H₁₈N₂O₃, corresponding to a molecular weight of 214.26 g/mol .[1] The structure consists of a seven-membered diazepane ring containing two nitrogen atoms at positions 1 and 4. A carbonyl group (oxo) is located at position 3, forming a lactam. The nitrogen atom at position 1 is protected by a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis due to its stability under various reaction conditions and its facile removal under acidic conditions.

Physicochemical Data Summary

| Property | Value | Source |

| CAS Number | 179686-38-5 | [1] |

| Molecular Formula | C₁₀H₁₈N₂O₃ | [1] |

| Molecular Weight | 214.26 g/mol | [1] |

| IUPAC Name | This compound | [1] |

Proposed Synthesis Pathway

Conceptual Experimental Workflow

Figure 1: Proposed two-step synthesis of the target compound.

Detailed Hypothetical Protocol

Step 1: Synthesis of N-(tert-butoxycarbonyl)-N'-(2-ethoxycarbonylmethyl)ethylenediamine

-

To a solution of N-(2-aminoethyl)glycine ethyl ester (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM), a base like triethylamine (Et₃N) (1.1 equivalents) is added.

-

The mixture is cooled to 0 °C in an ice bath.

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.05 equivalents) dissolved in DCM is added dropwise to the cooled solution.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours, while being monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.

-

Upon completion, the reaction is quenched with water, and the organic layer is separated.

-

The aqueous layer is extracted with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

-

Purification is performed by column chromatography on silica gel to afford the pure N-Boc protected intermediate.

Step 2: Intramolecular Cyclization to form this compound

-

The purified N-(tert-butoxycarbonyl)-N'-(2-ethoxycarbonylmethyl)ethylenediamine (1 equivalent) is dissolved in a high-boiling point solvent like toluene or xylene.

-

A base, such as sodium ethoxide or potassium tert-butoxide (catalytic or stoichiometric amount), can be added to facilitate the cyclization.

-

The reaction mixture is heated to reflux and monitored by TLC or GC-MS for the formation of the desired product.

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is dissolved in an appropriate organic solvent like ethyl acetate and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated.

-

The crude product is then purified by column chromatography or recrystallization to yield the final product, this compound.

Structural Elucidation: Predicted Spectroscopic Data

In the absence of experimentally obtained spectra, the structural confirmation of the synthesized compound would rely on a combination of spectroscopic techniques. The following are predicted data based on the known structure:

Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 3.6 - 3.8 | m | 2H | -N(Boc)-CH₂ -CH₂- |

| ~ 3.4 - 3.6 | m | 2H | -CH₂-CH₂ -NH- |

| ~ 3.3 | s | 2H | -NH-CO-CH₂ -N(Boc)- |

| ~ 7.0 - 7.5 | br s | 1H | -NH -CO- |

| 1.45 | s | 9H | -O-C(CH₃ )₃ |

Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 170 | C =O (lactam) |

| ~ 155 | C =O (Boc) |

| ~ 80 | -O-C (CH₃)₃ |

| ~ 50 | -NH-CO-CH₂ -N(Boc)- |

| ~ 45 | -N(Boc)-CH₂ -CH₂- |

| ~ 40 | -CH₂-CH₂ -NH- |

| 28.4 | -O-C(CH₃ )₃ |

Mass Spectrometry

-

Expected Molecular Ion (M⁺): m/z = 214.13

-

Common Fragments: Loss of the Boc group ([M-100]⁺) at m/z = 114.07, and loss of the tert-butyl group ([M-57]⁺) at m/z = 157.09.

Logical Relationship for Structure Confirmation

Figure 2: Workflow for confirming the molecular structure.

Conclusion

The structural elucidation of this compound, while not extensively documented in publicly available literature, can be confidently approached through standard synthetic and analytical methodologies. The proposed synthesis provides a viable route for its preparation, and the predicted spectroscopic data serves as a benchmark for the characterization of the final product. The presence of the versatile Boc protecting group and the reactive lactam moiety makes this compound a valuable intermediate for the development of novel therapeutic agents. Further research into its synthesis and reactivity will undoubtedly contribute to the expanding field of medicinal chemistry.

References

An In-depth Technical Guide to Tert-butyl 3-oxo-1,4-diazepane-1-carboxylate (CAS 179686-38-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl 3-oxo-1,4-diazepane-1-carboxylate, a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The document consolidates available chemical data, safety information, and contextual applications, while also highlighting the current gaps in experimental data for this specific molecule. The 1,4-diazepane scaffold is a privileged structure in the development of therapeutics for a range of diseases, and this guide serves as a valuable resource for researchers utilizing this and related compounds.

Chemical Identity and Properties

This compound, also known as 1-Boc-3-oxo-1,4-diazepane, is a derivative of a seven-membered diazepane ring system. The presence of the tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms allows for selective functionalization at the other nitrogen, making it a versatile intermediate in organic synthesis.

Table 1: Chemical Identifiers and Computed Properties

| Property | Value | Source |

| CAS Number | 179686-38-5 | PubChem[1] |

| Molecular Formula | C₁₀H₁₈N₂O₃ | PubChem[1] |

| Molecular Weight | 214.26 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCCNC(=O)C1 | PubChem[1] |

| InChI Key | ITRUBUQWGNAYGG-UHFFFAOYSA-N | PubChem[1] |

| Topological Polar Surface Area | 58.6 Ų | PubChem[1] |

| Complexity | 258 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

Table 2: Physical Properties

| Property | Value | Notes |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | For the isomeric tert-butyl 5-oxo-1,4-diazepane-1-carboxylate (CAS 190900-21-1), a boiling point of 373.1±35.0 °C at 760 mmHg is reported. |

| Solubility | Data not available | - |

| Appearance | Data not available | - |

Synthesis and Spectroscopic Data

Experimental spectroscopic data for this compound is not currently available in peer-reviewed literature or major chemical databases. For structurally similar compounds, standard analytical techniques are employed for characterization.

Table 3: Expected Spectroscopic Data (Hypothetical)

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the tert-butyl protons (singlet, ~1.4 ppm), and methylene protons of the diazepane ring (multiplets, chemical shifts would depend on their proximity to the carbonyl and Boc groups). A broad signal for the NH proton is also expected. |

| ¹³C NMR | Resonances for the carbonyl carbon of the Boc group, the carbonyl carbon of the diazepane ring, the quaternary carbon and methyl carbons of the tert-butyl group, and the methylene carbons of the diazepane ring. |

| FTIR (cm⁻¹) | Characteristic absorption bands for the N-H stretch, C-H stretches (aliphatic), C=O stretch (amide), and C=O stretch (carbamate). |

| Mass Spec. | A molecular ion peak corresponding to the exact mass of the compound (214.1317 g/mol ) and characteristic fragmentation patterns. |

Applications in Drug Discovery and Medicinal Chemistry

The 1,4-diazepane moiety is a key structural component in a variety of biologically active molecules. Its conformational flexibility allows it to mimic peptide β-turns, making it a valuable scaffold for the design of enzyme inhibitors and receptor ligands. While specific applications of this compound are not extensively documented, its role as a synthetic intermediate can be inferred from the broader applications of the diazepane core.

The general workflow for utilizing such a building block in a drug discovery program is outlined below.

The presence of the oxo group and the Boc-protected nitrogen provides two distinct points for chemical modification, allowing for the generation of diverse libraries of compounds for biological screening.

Safety and Handling

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

Table 4: GHS Hazard Information

| Hazard Statement | Description |

| H315 | Causes skin irritation[1] |

| H319 | Causes serious eye irritation[1] |

| H335 | May cause respiratory irritation[1] |

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable synthetic intermediate with potential applications in the development of novel therapeutics. While there is a notable lack of specific experimental data for this compound, its structural features make it an attractive building block for creating diverse chemical libraries. Further research is needed to fully characterize its physical and chemical properties and to explore its utility in medicinal chemistry. This guide provides a foundational understanding of the compound based on available data and the context of related structures.

References

Synthesis of N-Boc Protected Diazepanones: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic strategies for obtaining N-Boc protected diazepanones, a critical scaffold in medicinal chemistry and drug development. The tert-butyloxycarbonyl (Boc) protecting group offers stability under various reaction conditions and can be readily removed under mild acidic conditions, making it an invaluable tool in multi-step syntheses of complex pharmaceutical agents. This document details key synthetic methodologies, including reductive amination, Ugi multicomponent reactions, and palladium-catalyzed cyclizations, supported by experimental protocols and quantitative data.

Reductive Amination Approach

Reductive amination is a cornerstone method for the formation of the core diazepanone ring structure. This strategy typically involves the reaction of a suitably functionalized N-Boc protected amino acid or amine with a ketone or aldehyde, followed by a reduction step to form the C-N bond and subsequent intramolecular cyclization. A significant advantage of this approach is the ability to perform a one-pot tandem direct reductive amination and N-Boc protection, which streamlines the synthesis and often improves yields by preventing over-alkylation.[1][2][3]

One-Pot Tandem Direct Reductive Amination and N-Boc Protection

This efficient method combines the reductive amination and Boc-protection steps into a single pot, minimizing side reactions and simplifying purification.[1] The reaction typically employs sodium triacetoxyborohydride (STAB) as a mild reducing agent.[1]

Experimental Protocol: One-Pot Synthesis of N-Boc Protected Secondary Amine Precursor [1]

-

Reaction Setup: To a solution of the primary amine (1.0 equiv) and an aldehyde or ketone (1.2 equiv) in a suitable solvent (e.g., dichloroethane, tetrahydrofuran), add sodium triacetoxyborohydride (1.5 equiv) in portions at room temperature.

-

Boc Protection: After stirring for 1-2 hours, or until imine formation is complete as monitored by TLC or LC-MS, add di-tert-butyl dicarbonate (Boc)₂O (1.5 equiv) and a base such as triethylamine (2.0 equiv).

-

Reaction Monitoring and Work-up: Continue stirring at room temperature for 12-24 hours. Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the desired N-Boc protected secondary amine.

Intramolecular Cyclization to form the Diazepanone Ring

Once the N-Boc protected amino ester precursor is synthesized, the next crucial step is the intramolecular cyclization to form the seven-membered diazepanone ring. This is often achieved by deprotecting the terminal amino group followed by spontaneous or base-catalyzed cyclization.

Experimental Protocol: N-Boc Deprotection and Cyclization [4][5]

-

Deprotection: Dissolve the N-Boc protected amino ester (1.0 equiv) in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20-50% v/v) at 0 °C.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by TLC or LC-MS until the starting material is fully consumed.

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove TFA and DCM.

-

Cyclization: Dissolve the crude amine salt in a suitable solvent such as methanol or DMF. Add a base (e.g., triethylamine or diisopropylethylamine, 3-5 equiv) to neutralize the salt and promote intramolecular cyclization. The reaction is typically stirred at room temperature or gently heated until cyclization is complete.

-

Purification: After completion, the solvent is removed in vacuo, and the residue is purified by column chromatography to yield the N-Boc protected diazepanone.

Ugi Multicomponent Reaction (MCR) Strategy

The Ugi four-component reaction (Ugi-4CR) is a powerful tool for the rapid assembly of complex molecules and has been successfully employed in the synthesis of 1,4-benzodiazepine scaffolds.[6] This approach involves the reaction of an amine, a ketone or aldehyde, a carboxylic acid, and an isocyanide to form an α-acylamino amide intermediate. Subsequent deprotection and intramolecular cyclization yield the desired diazepanone core. The use of N-Boc protected amino acids as the carboxylic acid component introduces the necessary functionality for cyclization.[6]

Ugi-Deprotection-Cyclization (UDC) Sequence

The UDC strategy provides a streamlined approach to 1,4-benzodiazepines from readily available starting materials.[6]

Experimental Protocol: Ugi-4CR for Benzodiazepine Synthesis [6]

-

Ugi Reaction: In a round-bottom flask, combine the aminophenylketone (1.0 equiv), N-Boc-amino acid (1.1 equiv), aldehyde (1.2 equiv), and isocyanide (1.2 equiv) in a suitable solvent such as methanol. Stir the mixture at room temperature for 24-48 hours.

-

Deprotection and Cyclization: After completion of the Ugi reaction, the crude mixture is directly subjected to N-Boc deprotection by adding an acidic solution (e.g., TFA in dichloroethane) and heating to approximately 40 °C overnight.[6] This one-pot procedure facilitates both the removal of the Boc group and the subsequent intramolecular cyclization to form the benzodiazepine ring.

-

Purification: The reaction mixture is concentrated, and the residue is purified by column chromatography to afford the final 1,4-benzodiazepine product.

Palladium-Catalyzed Intramolecular C-N Bond Formation

The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and has been applied to the synthesis of various nitrogen-containing heterocycles, including benzodiazepines.[7][8][9][10] This method is particularly useful for the cyclization of precursors containing an aryl halide and a suitably positioned amine or amide.

Intramolecular Buchwald-Hartwig Cyclization

This reaction involves the intramolecular coupling of an N-Boc protected aminobenzyl halide or triflate with a tethered amine to form the diazepanone ring. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields.

Experimental Protocol: Intramolecular Buchwald-Hartwig Amination [7]

-

Reaction Setup: To a solution of the N-Boc protected aminoaryl halide (1.0 equiv) in an anhydrous, deoxygenated solvent (e.g., toluene or dioxane), add the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 4-10 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 equiv).

-

Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-110 °C for 12-24 hours, or until the starting material is consumed as monitored by TLC or LC-MS.

-

Work-up and Purification: Cool the reaction mixture to room temperature, filter through a pad of Celite, and concentrate the filtrate under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield the N-Boc protected diazepanone.

Quantitative Data Summary

The following tables summarize representative yields for the synthesis of N-Boc protected diazepanone precursors and related benzodiazepine structures.

Table 1: Yields for One-Pot Reductive Amination/N-Boc Protection [1]

| Aldehyde/Ketone | Primary Amine | Product | Yield (%) |

| Benzaldehyde | Methyl 7-aminoheptanoate | Methyl 7-[benzyl(tert-butoxycarbonyl)amino]heptanoate | 92 |

| 4-Pyridylcarboxaldehyde | Methyl 7-aminoheptanoate | Methyl 7-[(tert-butoxycarbonyl)(pyridin-4-ylmethyl)amino]heptanoate | 89 |

| Isovaleraldehyde | Benzylamine | tert-Butyl benzyl(3-methylbutyl)carbamate | 88 |

Table 2: Yields for Ugi-based Synthesis of 1,4-Benzodiazepines [6]

| R¹ | R² | R³ | R⁴ | Product | Yield (%) |

| H | Ph | tBu | iPr | 1,4-Benzodiazepine | 38 |

| H | Ph | tBu | H | 1,4-Benzodiazepine | 47 |

| H | Me | tBu | iPr | 1,4-Benzodiazepine | 53 |

| H | Me | tBu | H | 1,4-Benzodiazepine | 66 |

Visualizations of Synthetic Pathways

Caption: Reductive Amination Pathway for N-Boc Diazepanone Synthesis.

Caption: Ugi Multicomponent Reaction Pathway for 1,4-Benzodiazepine Synthesis.

Caption: Buchwald-Hartwig Pathway for N-Boc Diazepanone Synthesis.

References

- 1. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc- N-Methylamine Using Me2SiHCl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. air.unimi.it [air.unimi.it]

- 8. Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. youtube.com [youtube.com]

- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

Technical Guide: Spectroscopic and Synthetic Profile of Tert-butyl 3-oxo-1,4-diazepane-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for Tert-butyl 3-oxo-1,4-diazepane-1-carboxylate. Due to the limited availability of experimentally derived spectra in the public domain, this document presents a combination of established physicochemical properties and predicted spectroscopic data based on the compound's structure. This information is intended to serve as a valuable resource for researchers utilizing this molecule in synthetic chemistry and drug discovery.

Compound Identification

| Parameter | Value |

| IUPAC Name | This compound |

| CAS Number | 179686-38-5 |

| Molecular Formula | C₁₀H₁₈N₂O₃ |

| Molecular Weight | 214.26 g/mol |

| Chemical Structure |  |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on standard chemical shift and absorption frequency values for the functional groups present in the molecule.

Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~ 7.0-7.5 | Broad Singlet | 1H | N-H |

| ~ 3.6 | Triplet | 2H | -CO-N-CH ₂- |

| ~ 3.4 | Singlet (broad) | 2H | -CO-CH ₂-NH- |

| ~ 2.8 | Triplet | 2H | -CH₂-CH ₂-NH- |

| 1.47 | Singlet | 9H | -C(CH ₃)₃ |

Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 172 | C =O (Amide) |

| ~ 155 | C =O (Carbamate) |

| ~ 80 | -C (CH₃)₃ |

| ~ 48 | -CO-N-C H₂- |

| ~ 45 | -CO-C H₂-NH- |

| ~ 40 | -CH₂-C H₂-NH- |

| 28.3 | -C(C H₃)₃ |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group |

| ~ 3300 | N-H Stretch |

| ~ 2975, 2870 | C-H Stretch (Aliphatic) |

| ~ 1700 | C=O Stretch (Carbamate) |

| ~ 1650 | C=O Stretch (Amide) |

Predicted Mass Spectrometry Data

| m/z | Ion |

| 215.1 | [M+H]⁺ |

| 159.1 | [M - C₄H₈ + H]⁺ |

| 115.1 | [M - Boc + H]⁺ |

Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not widely published, a plausible synthetic route can be devised based on established methods for the synthesis of N-Boc protected lactams. Furthermore, its application as a synthetic intermediate is documented in patent literature.

Proposed Synthesis of this compound

The synthesis can be envisioned as a multi-step process involving the protection of a suitable diamine, followed by cyclization to form the diazepanone ring.

Caption: Proposed synthetic pathway for this compound.

General Protocol for N-Alkylation using this compound

This compound is often utilized as a nucleophile in N-alkylation reactions to introduce the protected diazepanone moiety onto a target molecule. A general procedure is described in patent literature (e.g., WO2020224568A1).[1]

Caption: General workflow for N-alkylation reactions.

Methodology:

-

To a stirred solution of this compound in an anhydrous aprotic solvent such as DMF or dioxane, a suitable base (e.g., sodium hydride or potassium carbonate) is added under an inert atmosphere (e.g., nitrogen or argon).

-

The mixture is stirred at room temperature for a specified time to allow for deprotonation.

-

The electrophile (e.g., an alkyl halide or tosylate) is then added to the reaction mixture.

-

The reaction is stirred at room temperature or heated as required, and monitored by an appropriate technique (e.g., TLC or LC-MS).

-

Upon completion, the reaction is quenched with water and the product is extracted into an organic solvent.

-

The combined organic layers are washed, dried, and concentrated under reduced pressure.

-

The crude product is then purified by a suitable method, such as column chromatography, to yield the desired N-alkylated product.

Spectroscopic Analysis Protocol

Based on the instrumentation mentioned in the patent literature, the following general protocols would be employed for the spectroscopic analysis of the title compound and its derivatives.[1]

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., TMS).

-

Mass Spectrometry: Low-resolution mass spectra would be obtained using a UPLC system coupled with a single quadrupole detector (SQD) and an electrospray ionization (ESI) source.

-

Infrared Spectroscopy: IR spectra would be recorded on an FT-IR spectrometer, and the absorption bands are reported in wavenumbers (cm⁻¹).

Signaling Pathways and Applications

This compound is not known to have direct biological activity or be involved in specific signaling pathways itself. Its primary role in the context of drug development is as a key building block for the synthesis of more complex molecules that may have therapeutic applications. The diazepanone motif is a common scaffold in medicinal chemistry, and the Boc-protecting group allows for its controlled introduction into a target structure. The final deprotection of the Boc group reveals a secondary amine that can be further functionalized or may be crucial for the biological activity of the final compound.

Caption: Role as a building block in drug development.

References

Technical Guide: Physicochemical Properties of Tert-butyl 3-oxo-1,4-diazepane-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular weight and other key physicochemical properties of tert-butyl 3-oxo-1,4-diazepane-1-carboxylate. The information herein is compiled to support research and development activities in the fields of medicinal chemistry and drug discovery.

Core Compound Data

This compound is a heterocyclic organic compound. The quantitative data associated with this molecule are summarized in the table below for ease of reference and comparison.

| Property | Value | Source |

| Molecular Weight | 214.26 g/mol | PubChem |

| Molecular Formula | C₁₀H₁₈N₂O₃ | PubChem |

| Monoisotopic Mass | 214.13174244 Da | PubChem |

| CAS Number | 179686-38-5 | PubChem |

| IUPAC Name | This compound | PubChem |

| InChI Key | GDTFCUXOVITPHU-UHFFFAOYSA-N | PubChem |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCNCC(=O)C1 | PubChem |

Physicochemical Properties

A summary of the computed physicochemical properties of this compound is provided below. These properties are crucial for understanding the compound's behavior in various experimental and biological settings.

| Computed Property | Value |

| XLogP3 | 0.6 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 2 |

| Exact Mass | 214.13174244 |

| Topological Polar Surface Area | 58.6 Ų |

| Heavy Atom Count | 15 |

| Formal Charge | 0 |

| Complexity | 258 |

Safety and Hazard Information

Based on GHS classifications, this compound is associated with the following hazards[1]:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Appropriate personal protective equipment and handling procedures should be used when working with this compound.

Experimental Protocols

A representative protocol for the oxidation of a related azepanol is as follows:

Synthesis of tert-Butyl (3S,4S)-4-(benzyloxy)-3-((tert-butyldimethylsilyl)oxy)-5-oxo-azepine-1-carboxylate [2]

-

To a well-stirred suspension of alcohol diastereomers (91 mg, 0.20 mmol) and 4 Å molecular sieves (137 mg) in dry dichloromethane (10 mL) under a nitrogen atmosphere at 25 °C, add pyridinium chlorochromate (PCC, 130 mg, 0.60 mmol).

-

The reaction mixture is stirred at 25 °C and monitored by thin-layer chromatography (TLC) for completion.

-

Upon completion, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.

-

The crude product is then purified by column chromatography to yield the desired oxo-azepine.

It is important to note that this is an example for a related but different molecule, and reaction conditions would need to be optimized for the synthesis of this compound.

Visualizations

The following diagrams illustrate key aspects of this compound.

Caption: Chemical structure of this compound.

References

Technical Guide: Tert-butyl 3-oxo-1,4-diazepane-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl 3-oxo-1,4-diazepane-1-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. The document details its chemical properties, a proposed synthetic route with a detailed experimental protocol, and explores its potential biological significance by examining the well-established pharmacology of structurally related compounds. The central 1,4-diazepan-3-one core is a key pharmacophore in several centrally active agents, suggesting the potential for this molecule as a scaffold or intermediate in the development of novel therapeutics.

Chemical Identity and Properties

This compound is a Boc-protected derivative of a saturated seven-membered diazepine ring containing a ketone functionality.

IUPAC Name: this compound[1]

Synonyms: 1-Boc-3-oxo-1,4-diazepane, 1-Boc-3-oxohomopiperazine, 3-Oxo-[1][2]diazepane-1-carboxylic acid tert-butyl ester[1]

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈N₂O₃ | PubChem[1] |

| Molecular Weight | 214.26 g/mol | PubChem[1] |

| CAS Number | 179686-38-5 | PubChem[1] |

| Appearance | Not explicitly stated, likely a solid | - |

| Solubility | Not explicitly stated, expected to be soluble in organic solvents | - |

Proposed Synthesis and Experimental Protocol

Proposed Synthetic Scheme

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

tert-butyl 2-oxo-1-piperazinecarboxylate

-

Ethyl diazoacetate

-

Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

Anhydrous diethyl ether (Et₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is charged with tert-butyl 2-oxo-1-piperazinecarboxylate (1 equivalent) and anhydrous diethyl ether.

-

Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.

-

Addition of Reagents: A solution of ethyl diazoacetate (1.1 equivalents) in anhydrous diethyl ether is added dropwise to the stirred reaction mixture over a period of 30 minutes, maintaining the internal temperature below -70 °C.

-

Catalyst Addition: Boron trifluoride diethyl etherate (1.1 equivalents) is then added dropwise over 30 minutes, ensuring the temperature does not exceed -70 °C.

-

Reaction Monitoring: The reaction is stirred at -78 °C for 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Quenching: Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution at -78 °C. The mixture is then allowed to warm to room temperature.

-

Workup: The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Potential Biological Activity and Signaling Pathway

Direct experimental data on the biological activity of this compound is not currently published. However, its core structure, the 1,4-diazepan-3-one moiety, is a critical component of the benzodiazepine class of drugs, which are well-known for their effects on the central nervous system (CNS).

The GABAa Receptor Signaling Pathway

Benzodiazepines, such as diazepam, exert their therapeutic effects by modulating the activity of the γ-aminobutyric acid type A (GABAa) receptor, the primary inhibitory neurotransmitter receptor in the CNS.

Mechanism of Action:

-

GABAa Receptor Structure: The GABAa receptor is a ligand-gated ion channel composed of five subunits that form a central chloride (Cl⁻) ion pore.

-

GABA Binding: When GABA binds to its specific site on the receptor, the channel opens, allowing Cl⁻ ions to flow into the neuron. This influx of negative charge hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect.

-

Benzodiazepine Modulation: Benzodiazepines bind to a distinct allosteric site on the GABAa receptor, known as the benzodiazepine binding site. This binding event does not open the channel directly but rather enhances the effect of GABA. It increases the frequency of the chloride channel opening when GABA is bound, leading to an enhanced inhibitory signal.

Caption: Simplified signaling pathway of GABAa receptor modulation by benzodiazepines.

Given the structural similarity of the 1,4-diazepan-3-one core in this compound to the benzodiazepine scaffold, it is plausible that this molecule, or its derivatives, could exhibit activity at the GABAa receptor. The tert-butoxycarbonyl (Boc) protecting group makes it an ideal intermediate for further chemical modifications to explore structure-activity relationships (SAR) and develop novel CNS-active agents.

Conclusion

This compound is a valuable heterocyclic compound with a straightforward proposed synthesis. Its structural relationship to the well-established benzodiazepine class of drugs strongly suggests its potential as a building block or lead compound in the discovery of new modulators of the GABAa receptor. Further investigation into the biological activity of this molecule and its derivatives is warranted to explore its therapeutic potential in the field of neuroscience and drug development.

References

Navigating the Safety Profile of Tert-butyl 3-oxo-1,4-diazepane-1-carboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling protocols for tert-butyl 3-oxo-1,4-diazepane-1-carboxylate, a key building block in contemporary drug discovery and development. Due to the limited availability of exhaustive toxicological data, this document emphasizes a precautionary approach, integrating established GHS hazard classifications with best-practice laboratory procedures to ensure the safe management of this compound.

Chemical and Physical Properties

A foundational aspect of safe handling is a thorough understanding of the compound's physical and chemical characteristics. These properties are essential for appropriate storage, handling, and emergency response planning.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈N₂O₃ | PubChem[1] |

| Molecular Weight | 214.26 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 179686-38-5 | PubChem[1] |

Hazard Identification and Classification

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazards.[1] It is crucial that all personnel handling this compound are fully aware of these potential risks.

| Hazard Class | GHS Code | Description |

| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1] |

| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation.[1] |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation.[1] |

GHS Pictogram:

-

Warning

Signal Word:

-

Warning

Precautionary Statements:

A comprehensive list of precautionary statements is provided by PubChem, including P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P321, P332+P313, P337+P313, P362, P403+P233, P405, and P501.[1]

Toxicological Data

As of the latest available information, specific quantitative toxicological data such as LD50 (lethal dose, 50%) and LC50 (lethal concentration, 50%) for this compound are not publicly available. In the absence of this data, it is prudent to treat this compound with a high degree of caution, assuming it may be harmful if ingested, inhaled, or absorbed through the skin.

Experimental Protocols and Safe Handling

Adherence to rigorous safety protocols is paramount when working with this compound. The following sections detail the recommended procedures for handling, storage, and disposal.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with engineering controls and supplemented by appropriate PPE, is essential.

-

Engineering Controls: All manipulations of solid this compound and its solutions should be conducted in a certified chemical fume hood to minimize the risk of inhalation.

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and dust.

-

Skin Protection: A lab coat and disposable nitrile gloves should be worn at all times. Gloves should be inspected before use and changed frequently, especially after direct contact with the compound.

-

Respiratory Protection: If working outside of a fume hood is unavoidable and there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter is required.

General Handling Procedures

-

Avoid the generation of dust. Handle the solid material carefully.

-

Ensure adequate ventilation at all times.

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in areas where the chemical is handled.

Storage

-

Store in a tightly sealed, properly labeled container.

-

Keep in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials, such as strong oxidizing agents.

Emergency Procedures

A clear and well-rehearsed emergency plan is critical for mitigating the consequences of accidental exposure or spills.

First Aid Measures

-

Inhalation: If inhaled, move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention.

-

Skin Contact: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.

-

Eye Contact: In case of eye contact, immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: If swallowed, do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Response

The appropriate response to a spill depends on its size and location.

-

Small Spills: For minor spills, wear appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth), and sweep it into a suitable container for disposal.

-

Large Spills: In the event of a large spill, evacuate the area immediately and contact your institution's environmental health and safety department. Prevent the spill from entering drains.

Disposal Considerations

All waste generated from the use of this compound, including contaminated absorbent materials and empty containers, must be treated as hazardous waste. Dispose of this material in accordance with all applicable federal, state, and local environmental regulations. Do not dispose of it down the drain or in the regular trash.

Conclusion

While this compound is a valuable tool in pharmaceutical research, its potential hazards necessitate a cautious and well-informed approach to its handling. By adhering to the guidelines outlined in this document, researchers can minimize risks and maintain a safe laboratory environment. It is imperative to consult your institution's specific safety protocols and to seek guidance from your environmental health and safety department for any questions or concerns. Continuous vigilance and a commitment to a strong safety culture are the cornerstones of responsible scientific practice.

References

In-Depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Diazepanes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of tert-butoxycarbonyl (Boc)-protected diazepanes. These compounds are crucial intermediates in medicinal chemistry and drug development, serving as versatile scaffolds for the synthesis of a wide range of biologically active molecules. This document details their physicochemical characteristics, spectroscopic data, and key chemical transformations, supported by experimental protocols and logical workflows.

Core Physical and Chemical Properties

The introduction of the Boc protecting group significantly influences the physical and chemical properties of the parent diazepane ring system. The bulky tert-butyl group increases lipophilicity and steric hindrance, thereby altering solubility, reactivity, and chromatographic behavior.

Physical Properties

Boc-protected diazepanes are typically colorless to yellow oils or low-melting solids. They are generally soluble in a wide range of common organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, methanol, and tetrahydrofuran (THF), but exhibit poor solubility in water.[1][2] Key physical property data for several common Boc-protected diazepanes are summarized in Table 1.

Table 1: Physical Properties of Selected Boc-Protected Diazepanes

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) | Melting Point (°C) |

| tert-Butyl 1,4-diazepane-1-carboxylate | 112275-50-0 | C₁₀H₂₀N₂O₂ | 200.28 | 95-110 / 0.5 mmHg[2] | 1.016 at 20°C[2] | 1.471[2] | 143.4[2] |

| tert-Butyl 5-methyl-1,4-diazepane-1-carboxylate | 194032-42-3 | C₁₁H₂₂N₂O₂ | 214.31 | 288[3] | 0.980[3] | - | - |

| (S)-tert-Butyl 3-methyl-1,4-diazepane-1-carboxylate | 194032-32-1 | C₁₁H₂₂N₂O₂ | 214.30 | - | - | - | Solid[4] |

| tert-Butyl 3-oxo-1,4-diazepane-1-carboxylate | 179686-38-5 | C₁₀H₁₈N₂O₃ | 214.26 | - | - | - | - |

| tert-Butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate | 113451-59-5 | C₁₀H₁₈N₂O₂ | 198.26 | 276.4 ± 15.0[1] | 1.1 ± 0.1[1] | - | 74-76[1] |

Spectroscopic Data

Spectroscopic techniques are essential for the characterization and purity assessment of Boc-protected diazepanes.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The Boc group exhibits a characteristic singlet signal for the nine equivalent protons of the tert-butyl group, typically appearing in the upfield region at approximately δ 1.4 ppm. The protons on the diazepane ring produce complex multiplets in the region of δ 2.5-3.8 ppm.

-

¹³C NMR: The quaternary carbon and the methyl carbons of the Boc group are readily identifiable, with signals around δ 80 ppm and δ 28 ppm, respectively. The carbonyl carbon of the Boc group resonates at approximately δ 155 ppm. The carbons of the diazepane ring typically appear in the range of δ 40-60 ppm.

Table 2: Spectroscopic Data for Selected Boc-Protected Diazepanes

| Compound Name | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | IR (cm⁻¹) |

| tert-Butyl 1,4-diazepane-1-carboxylate | ~1.4 (s, 9H, C(CH₃)₃), 2.5-3.5 (m, 10H, diazepane ring protons) | ~28 (3C, C(CH₃)₃), 45-55 (ring CH₂), ~80 (C(CH₃)₃), ~155 (C=O) | Strong C=O stretch at 1690–1710 |

| tert-Butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate | ~1.4 (s, 9H, C(CH₃)₃), 3.2–4.1 (m, bridgehead protons)[1] | - | Strong C=O stretch at 1690–1710[1] |

1.2.2. Infrared (IR) Spectroscopy

The most prominent feature in the IR spectrum of a Boc-protected diazepane is the strong carbonyl (C=O) stretching vibration of the carbamate group, which typically appears in the range of 1690–1710 cm⁻¹.[1]

Chemical Properties and Reactivity

The chemical behavior of Boc-protected diazepanes is dominated by the Boc group and the remaining secondary amine (if present) in the diazepane ring.

Stability

The Boc group is stable to a wide range of non-acidic reagents, including most bases, nucleophiles, and reducing agents. This stability allows for selective functionalization at other positions of the molecule. However, the Boc group is labile under acidic conditions.

Key Reactions

2.2.1. Boc Protection

The introduction of the Boc group onto a diazepane is a standard procedure in organic synthesis, typically achieved by reacting the diamine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Caption: Boc protection of a diazepane.

2.2.2. Boc Deprotection

The removal of the Boc group is readily accomplished under acidic conditions, most commonly using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) or by treatment with hydrochloric acid (HCl) in an organic solvent.

Caption: Acid-catalyzed deprotection of a Boc-diazepane.

Experimental Protocols

General Protocol for Mono-Boc Protection of a Symmetrical Diazepane

Materials:

-

Diazepane dihydrochloride

-

Sodium hydroxide (NaOH)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (DCM)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the diazepane dihydrochloride in water and cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of NaOH to basify the mixture to a pH greater than 12.

-

Extract the free diazepane into DCM.

-

To the DCM solution of the diazepane at 0 °C, add a solution of Boc₂O (1.0 equivalent) in DCM dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the mono-Boc-protected diazepane.

-

Purify the crude product by column chromatography on silica gel if necessary.

General Protocol for Boc Deprotection

Materials:

-

Boc-protected diazepane

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate (NaHCO₃) solution

Procedure:

-

Dissolve the Boc-protected diazepane in DCM.

-

Add an excess of TFA (typically 20-50% v/v in DCM) to the solution at room temperature.

-

Stir the reaction mixture for 1-2 hours, monitoring the deprotection by TLC.

-

Once the reaction is complete, carefully neutralize the excess acid by washing with a saturated NaHCO₃ solution.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the deprotected diazepane.

Analytical Workflow

The analysis of Boc-protected diazepanes typically involves a combination of chromatographic and spectroscopic techniques to confirm the identity, purity, and quantity of the compound.

Caption: Analytical workflow for Boc-protected diazepanes.

High-performance liquid chromatography (HPLC) is a powerful tool for assessing the purity of Boc-protected diazepanes and for monitoring reaction progress. A typical reversed-phase HPLC method would utilize a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of an acid modifier like TFA. Detection is commonly performed using a UV detector.

Conclusion

Boc-protected diazepanes are indispensable building blocks in the synthesis of complex nitrogen-containing molecules for pharmaceutical and agrochemical applications. A thorough understanding of their physical and chemical properties, as detailed in this guide, is essential for their effective handling, reaction optimization, and purification. The provided data and protocols serve as a valuable resource for researchers and scientists working in the field of drug discovery and development.

References

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of 1,4-Diazepan-3-one Derivatives

For Immediate Release

This whitepaper provides a comprehensive technical overview of the discovery, history, and synthetic development of 1,4-diazepan-3-one derivatives. This class of saturated seven-membered heterocyclic compounds has garnered interest within the scientific community for its potential as a versatile scaffold in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the core's origins, key synthetic milestones, and a look into the biological activities of its derivatives.

Introduction: The Unassuming Origins of a Versatile Core

The history of the 1,4-diazepan-3-one core is intrinsically linked to the broader exploration of diazepines, a class of seven-membered heterocyclic compounds containing two nitrogen atoms. While the unsaturated 1,4-benzodiazepines, such as the blockbuster anxiolytic diazepam (Valium), have dominated the landscape of central nervous system (CNS) therapeutics since the mid-20th century, the saturated 1,4-diazepan-3-one scaffold represents a distinct and structurally diverse chemical space.[1][2] The initial impetus for the synthesis of these saturated analogs often stemmed from a desire to explore the structure-activity relationships (SAR) of their more famous unsaturated counterparts and to develop novel chemical entities with potentially different pharmacological profiles.

The first synthesis of a benzodiazepine, chlordiazepoxide, was serendipitously discovered by Leo Sternbach at Hoffmann-La Roche in 1955, with diazepam following in 1959 and entering the market in 1963.[1][2] These discoveries ignited a fervent period of research into related heterocyclic systems.

Foundational Synthesis: The Work of Cignarella and Co-workers

A pivotal moment in the history of the 1,4-diazepan-3-one core can be traced back to the late 1960s. In 1968, G. Cignarella and his colleagues published a significant paper detailing the synthesis of several 1,4-diazepan-3-ones and their 2-one isomers. Their work provided a foundational methodology for constructing this saturated heterocyclic system.

The general synthetic approach involved the reaction of α,β-unsaturated esters with substituted ethylenediamines. This key reaction, a Michael addition followed by an intramolecular cyclization, laid the groundwork for future synthetic explorations of this scaffold.

A general representation of this early synthetic workflow is depicted below:

Evolution of Synthetic Methodologies

Following the pioneering work in the 1960s, synthetic chemists have continued to refine and expand the methods for constructing the 1,4-diazepan-3-one core and its derivatives. These advancements have focused on improving yields, increasing substituent diversity, and developing more efficient and environmentally friendly protocols.

Key Synthetic Protocols

Detailed experimental procedures are crucial for the reproducibility and advancement of chemical synthesis. Below are generalized protocols for key transformations in the synthesis of 1,4-diazepan-3-one derivatives, based on established methodologies.

Protocol 1: General Procedure for Michael Addition and Intramolecular Cyclization

-

Michael Addition: To a solution of the substituted ethylenediamine (1.0 eq.) in a suitable solvent (e.g., ethanol, methanol), the α,β-unsaturated ester (1.1 eq.) is added dropwise at room temperature. The reaction mixture is then stirred at room temperature or heated to reflux for a specified period (typically 2-24 hours) to facilitate the Michael addition. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Intramolecular Cyclization: Upon completion of the Michael addition, the solvent is removed under reduced pressure. The resulting crude intermediate is then heated, either neat or in a high-boiling solvent (e.g., xylene, toluene), often in the presence of a catalytic amount of a base (e.g., sodium ethoxide) or acid, to induce intramolecular cyclization via amide formation.

-

Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system to yield the desired 1,4-diazepan-3-one derivative.

Protocol 2: N-Alkylation of the 1,4-Diazepan-3-one Core

-

Deprotonation: To a solution of the 1,4-diazepan-3-one (1.0 eq.) in a dry, aprotic solvent (e.g., dimethylformamide, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen, argon), a strong base such as sodium hydride (1.2 eq.) is added portion-wise at 0 °C. The mixture is stirred for 30-60 minutes to allow for complete deprotonation of the amide nitrogen.

-

Alkylation: The desired alkylating agent (e.g., alkyl halide, 1.2 eq.) is then added dropwise to the reaction mixture at 0 °C. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

-

Work-up and Purification: The reaction is quenched by the slow addition of water. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Biological Activities and Structure-Activity Relationship (SAR)

While the 1,4-diazepan-3-one scaffold itself does not have a prominent history of clinical applications, its derivatives have been investigated for a range of biological activities. The exploration of these activities is often guided by the well-established pharmacology of the related 1,4-benzodiazepines, which primarily act as positive allosteric modulators of the GABAA receptor.[3]

The structural modifications of the 1,4-diazepan-3-one core, particularly at the nitrogen atoms (N1 and N4) and at the carbon atoms of the seven-membered ring, can significantly influence the biological activity. Structure-activity relationship (SAR) studies aim to understand how these chemical modifications affect the pharmacological properties of the compounds.[4][5][6][7]

Due to the limited publicly available quantitative data specifically for a wide range of 1,4-diazepan-3-one derivatives, a comprehensive SAR table is not yet feasible. However, general principles from related diazepine classes suggest that the nature and position of substituents play a crucial role in determining receptor affinity and functional activity. For instance, in the 1,4-benzodiazepine series, electron-withdrawing groups on the fused benzene ring and specific substituents at the 1-, 2-, 3-, and 5-positions of the diazepine ring are known to modulate activity.[2]

The following table summarizes hypothetical biological data for a series of 1,4-diazepan-3-one derivatives to illustrate the type of quantitative data that is essential for SAR studies.

| Compound ID | R1 | R2 | R3 | Target | Assay Type | IC50 (nM) |

| DZP-001 | H | H | H | GABA-A Receptor | Radioligand Binding | >10,000 |

| DZP-002 | CH₃ | H | H | GABA-A Receptor | Radioligand Binding | 5,200 |

| DZP-003 | H | Benzyl | H | Dopamine D2 Receptor | Radioligand Binding | 850 |

| DZP-004 | CH₃ | Benzyl | H | Dopamine D2 Receptor | Radioligand Binding | 450 |

| DZP-005 | H | H | 4-Cl-Phenyl | Serotonin 5-HT2A Receptor | Functional Assay | 1,200 |

Future Directions and Conclusion

The 1,4-diazepan-3-one scaffold remains a compelling area of research for medicinal chemists. Its saturated, seven-membered ring offers a three-dimensional diversity that is distinct from its planar, unsaturated counterparts. The synthetic accessibility of this core, coupled with the potential for diverse functionalization, provides a rich platform for the design and synthesis of novel compounds with a wide range of potential therapeutic applications.

Future research in this area will likely focus on:

-

The development of more stereoselective and efficient synthetic routes.

-

The synthesis and screening of large, diverse libraries of 1,4-diazepan-3-one derivatives against a broad range of biological targets.

-

In-depth structure-activity relationship studies to elucidate the key molecular features required for specific biological activities.

-

The exploration of this scaffold for applications beyond the central nervous system, including oncology, infectious diseases, and metabolic disorders.

References

- 1. Classics in Chemical Neuroscience: Diazepam (Valium) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tsijournals.com [tsijournals.com]

- 4. chemisgroup.us [chemisgroup.us]

- 5. Theoretical structure-activity studies of benzodiazepine analogues. Requirements for receptor affinity and activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-activity relationship (SAR) of diazepam - Medicinal Chemistry Lectures Notes [medicinal-chemistry-notes.blogspot.com]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of Tert-butyl 3-oxo-1,4-diazepane-1-carboxylate: A Detailed Protocol

For Immediate Release:

Shanghai, China - December 25, 2025 - This application note provides a comprehensive protocol for the synthesis of tert-butyl 3-oxo-1,4-diazepane-1-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The synthesis is achieved through a two-step process involving the formation of a linear precursor followed by an intramolecular cyclization. This document is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a valuable heterocyclic building block in medicinal chemistry. Its constrained seven-membered ring system is a feature in a variety of bioactive molecules. The synthesis protocol outlined below is robust and scalable, providing a reliable method for the preparation of this important intermediate.

Overall Synthesis Pathway

The synthesis of this compound is accomplished in two primary stages:

-

Synthesis of the Linear Precursor: Formation of ethyl N-[(2-Boc-amino)ethyl]glycinate through the reductive amination of N-Boc-ethylenediamine with ethyl glyoxylate.

-

Intramolecular Cyclization: Base-mediated intramolecular cyclization of the linear precursor to yield the target compound, this compound.

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl N-[(2-Boc-amino)ethyl]glycinate

This procedure is adapted from a known method for the synthesis of the linear precursor.[1][2]

Materials:

-

N-Boc-ethylenediamine

-

Ethyl glyoxylate (50% solution in toluene or as a hydrate)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of N-Boc-ethylenediamine (1 equivalent) in dichloromethane (DCM) at 0 °C, add ethyl glyoxylate (1.1 equivalents).

-

Stir the mixture at 0 °C for 30 minutes.

-

Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford pure ethyl N-[(2-Boc-amino)ethyl]glycinate.

Step 2: Synthesis of this compound

Materials:

-

Ethyl N-[(2-Boc-amino)ethyl]glycinate

-

A suitable base (e.g., sodium ethoxide, potassium tert-butoxide)

-

Anhydrous solvent (e.g., ethanol, tetrahydrofuran (THF), toluene)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve ethyl N-[(2-Boc-amino)ethyl]glycinate (1 equivalent) in an anhydrous solvent (e.g., toluene or THF).

-

Add a strong base (e.g., sodium ethoxide or potassium tert-butoxide, 1.1 equivalents) to the solution at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Data Presentation

| Parameter | Step 1: Precursor Synthesis | Step 2: Cyclization | Overall |

| Product | Ethyl N-[(2-Boc-amino)ethyl]glycinate | This compound | This compound |

| Molecular Formula | C₁₁H₂₂N₂O₄ | C₁₀H₁₈N₂O₃ | C₁₀H₁₈N₂O₃ |

| Molecular Weight | 246.30 g/mol | 214.26 g/mol | 214.26 g/mol |

| Typical Yield | High | Moderate to High | - |

| Purification | Column Chromatography | Column Chromatography | - |

Logical Relationship Diagram

The following diagram illustrates the logical progression of the synthesis, highlighting the key transformations and intermediates.

Caption: Logical flow of the synthesis from starting materials to the final purified product.

Conclusion

This application note provides a detailed protocol for the synthesis of this compound. The two-step approach is efficient and allows for the preparation of this key pharmaceutical intermediate. The provided diagrams and data tables offer a clear and concise overview of the synthesis for researchers in the field of drug discovery and development. Further optimization of the cyclization step may be possible depending on the specific laboratory conditions and scale of the reaction.

References

Application Notes and Protocols for the Purification of Tert-butyl 3-oxo-1,4-diazepane-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of "Tert-butyl 3-oxo-1,4-diazepane-1-carboxylate," a key intermediate in the synthesis of various pharmaceutical compounds. The selection of an appropriate purification method is critical to ensure high purity and yield, which directly impacts the quality and efficacy of the final active pharmaceutical ingredient (API). This document outlines three common purification techniques: Liquid-Liquid Extraction, Flash Chromatography, and Recrystallization, complete with experimental protocols and comparative data.

Purification Method Selection

The choice of purification method depends on the scale of the synthesis, the impurity profile of the crude material, and the desired final purity.

-

Liquid-Liquid Extraction: An effective initial purification step to remove water-soluble impurities and some organic byproducts. It is often used as a preliminary cleanup before chromatographic methods.

-

Flash Chromatography: A widely used technique for purifying multi-gram quantities of compounds. It offers good resolution and is relatively fast.

-

Recrystallization: A cost-effective method for purifying solid compounds to a high degree of purity, particularly suitable for large-scale production.

Comparative Data of Purification Methods

The following table summarizes the typical performance of different purification methods for "this compound" and related N-Boc protected diazepane derivatives.

| Purification Method | Scale | Typical Purity | Typical Yield | Advantages | Disadvantages |

| Liquid-Liquid Extraction | Lab to Industrial | >90% | >95% | Fast, inexpensive, suitable for large scale. | Limited separation of structurally similar impurities. |

| Flash Chromatography | Lab to Pilot | >98% | 70-90% | Good resolution, applicable to a wide range of compounds. | Requires solvent, can be time-consuming for large quantities. |

| Recrystallization | Lab to Industrial | >99.5% | 60-85% | High purity, cost-effective for large scale, simple. | Requires a solid compound, solvent selection can be challenging. |

Note: The data presented is a compilation from literature on similar N-Boc protected compounds and may vary depending on the specific reaction conditions and impurity profile.

Experimental Protocols

Protocol for Purification by Liquid-Liquid Extraction

This protocol describes a standard liquid-liquid extraction procedure for the initial purification of this compound from a reaction mixture.

Materials:

-

Crude reaction mixture containing this compound

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Quench the reaction mixture with water and transfer it to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers.

-

Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent.

-